3-Amino-1-methylpiperidine-2,6-dione
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Overview
Description
3-Amino-1-methylpiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a white crystalline solid that has garnered significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of L-glutamine with specific reagents under controlled conditions to form the desired piperidine-2,6-dione structure . Another approach utilizes microbial biosynthesis, where enzymes catalyze the formation of the compound from simpler substrates .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, oxo derivatives, and amine derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3-Amino-1-methylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for treating cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-Amino-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for certain enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine-2,6-dione: Similar in structure but lacks the methyl group at the 1-position.
3-Amino-2,6-piperidinedione: Another closely related compound with similar chemical properties
Uniqueness
3-Amino-1-methylpiperidine-2,6-dione is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. This structural difference can lead to variations in its pharmacological and chemical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-amino-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C6H10N2O2/c1-8-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3 |
InChI Key |
PREDVCVMQCMUDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N |
Origin of Product |
United States |
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